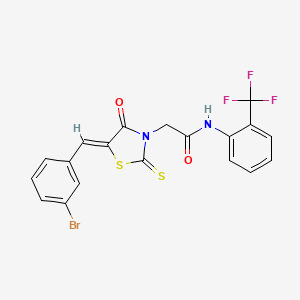

(Z)-2-(5-(3-bromobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-(trifluoromethyl)phenyl)acetamide

Description

Properties

IUPAC Name |

2-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-[2-(trifluoromethyl)phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12BrF3N2O2S2/c20-12-5-3-4-11(8-12)9-15-17(27)25(18(28)29-15)10-16(26)24-14-7-2-1-6-13(14)19(21,22)23/h1-9H,10H2,(H,24,26)/b15-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYJZBYWYCNXOIE-DHDCSXOGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CN2C(=O)C(=CC3=CC(=CC=C3)Br)SC2=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CN2C(=O)/C(=C/C3=CC(=CC=C3)Br)/SC2=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12BrF3N2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

501.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of (Z)-2-(5-(3-bromobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-(trifluoromethyl)phenyl)acetamide typically involves the following steps:

Formation of the Thiazolidinone Ring: The thiazolidinone ring is formed through a cyclization reaction involving a thiourea derivative and a carbonyl compound.

Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a condensation reaction with an appropriate aldehyde.

Attachment of the Trifluoromethylphenyl Group: The trifluoromethylphenyl group is attached through a nucleophilic substitution reaction.

Industrial production methods may involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

(Z)-2-(5-(3-bromobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-(trifluoromethyl)phenyl)acetamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced thiazolidinone derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that thiazolidinone derivatives possess antimicrobial properties. Studies have shown that compounds similar to (Z)-2-(5-(3-bromobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-(trifluoromethyl)phenyl)acetamide exhibit activity against various bacterial strains, making them potential candidates for antibiotic development.

Anticancer Research

Thiazolidinones have been investigated for their anticancer properties. The compound's ability to inhibit cell proliferation in cancer cell lines has been documented, suggesting its role in cancer therapy. Mechanistic studies may reveal its effects on apoptosis and cell cycle regulation.

Anti-inflammatory Effects

Compounds with similar structures have demonstrated anti-inflammatory properties. Research into this compound could explore its efficacy in reducing inflammation markers in vitro and in vivo.

Enzyme Inhibition

The compound may act as an inhibitor for specific enzymes involved in disease pathways. Investigations into its interaction with targets such as cyclooxygenase or lipoxygenase could provide insights into its therapeutic potential in inflammatory diseases.

Case Studies and Research Findings

- Antimicrobial Activity : A study published in the Journal of Medicinal Chemistry found that thiazolidinone derivatives showed significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting a pathway for developing new antibiotics based on these structures.

- Anticancer Properties : In a report by Cancer Letters, researchers demonstrated that thiazolidinones induced apoptosis in breast cancer cells through the activation of caspase pathways, highlighting their potential as anticancer agents.

- Anti-inflammatory Mechanisms : Research published in the European Journal of Pharmacology indicated that thiazolidinone derivatives reduced TNF-alpha levels in animal models of arthritis, supporting their use in treating inflammatory conditions.

Mechanism of Action

The mechanism of action of (Z)-2-(5-(3-bromobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-(trifluoromethyl)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Substituent Effects on the Benzylidene Group

- 3-Bromobenzylidene vs. 3-Fluorobenzylidene: The bromine atom in the target compound increases steric bulk and polarizability compared to fluorine. In contrast, fluorine’s electronegativity could stabilize resonance structures, altering reactivity .

- 3-Bromobenzylidene vs. Unsubstituted Benzylidene: Bromine introduces electron-withdrawing effects, which may modulate the electron density of the thiazolidinone core. This could influence redox properties or interactions with enzymatic targets like thioredoxin reductase, a common anticancer target for thiazolidinones.

Variations in the N-Arylacetamide Group

- N-(2-(Trifluoromethyl)phenyl) vs. N-Phenethyl: The trifluoromethyl group in the target compound is strongly electron-withdrawing, which may improve metabolic stability by reducing oxidative degradation.

Key Observations :

Anticancer Potential: Brominated thiazolidinones often exhibit superior cytotoxicity compared to fluorinated derivatives due to enhanced hydrophobic interactions with cellular targets .

Solubility vs. Stability : The trifluoromethyl group in the target compound balances solubility (via polar CF3) and stability, whereas phenethyl analogues prioritize permeability at the expense of metabolic half-life .

Biological Activity

The compound (Z)-2-(5-(3-bromobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-(trifluoromethyl)phenyl)acetamide is a derivative of thioxothiazolidin and has garnered attention for its potential biological activities, particularly as an antimicrobial and urease inhibitor. This article provides a detailed overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thioxothiazolidin core, which is known for its diverse biological activities. The presence of the bromobenzylidene group and trifluoromethyl phenyl moiety enhances its pharmacological properties.

1. Urease Inhibition

Recent studies have shown that thioxothiazolidin derivatives exhibit significant urease inhibition. The synthesized compounds, including the target compound, demonstrated IC₅₀ values ranging from 1.47 to 9.27 µM, indicating potent urease inhibitory activity compared to standard inhibitors like hydroxyurea (IC₅₀ = 100 µM) .

Table 1: Urease Inhibition Activity of Thioxothiazolidin Derivatives

| Compound | IC₅₀ (µM) | Comparison Standard | IC₅₀ (µM) |

|---|---|---|---|

| (Z)-2... | 1.473 - 9.274 | Hydroxyurea | 100 |

| 6e | 15.27 ± 2.40 | ||

| 6i | 17.78 ± 3.75 |

The mechanism involves strong binding interactions with the enzyme's active site, facilitated by hydrogen bonds and hydrophobic interactions .

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens, including resistant strains of Staphylococcus aureus. In vitro tests showed that some derivatives inhibited biofilm formation effectively, outperforming conventional antibiotics such as vancomycin .

Table 2: Antimicrobial Efficacy Against S. aureus

| Compound | % Inhibition at 512 µg/mL |

|---|---|

| 6n | 37% |

| 6o | 27% |

These results suggest that the compound may be a promising candidate for developing new antimicrobial agents.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound acts as a competitive inhibitor of urease by binding to its active site.

- Biofilm Disruption : It interferes with the formation of biofilms in bacterial cultures, which is crucial for bacterial virulence .

Case Studies

- Urease Inhibition Study : A study reported that the synthesized thioxothiazolidin derivatives exhibited significant urease inhibition with IC₅₀ values indicating high potency. The most active derivative was identified through kinetic investigations and molecular docking studies .

- Antimicrobial Efficacy : Another study highlighted the effectiveness of these compounds against antibiotic-resistant strains, demonstrating their potential in treating infections where conventional antibiotics fail .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (Z)-2-(5-(3-bromobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-(trifluoromethyl)phenyl)acetamide?

- Methodology :

- Step 1 : Condensation of 3-bromobenzaldehyde with 2-thioxothiazolidin-4-one in glacial acetic acid under reflux, using anhydrous sodium acetate as a catalyst. Monitor reaction progress via TLC (20% ethyl acetate/hexane) .

- Step 2 : Coupling the benzylidene-thiazolidinone intermediate with N-(2-(trifluoromethyl)phenyl)acetamide derivatives. Use DMF as a solvent and potassium carbonate as a base to facilitate nucleophilic substitution .

- Purification : Precipitate the product in ice-cold water, followed by recrystallization in ethanol .

Q. How is the stereochemistry (Z-configuration) of the benzylidene group confirmed experimentally?

- Methodology :

- ¹H NMR : The singlet peak for the =CH proton in the benzylidene moiety typically appears at δ ~7.80 ppm, with coupling constants (J) < 3 Hz, consistent with a Z-configuration due to restricted rotation .

- X-ray crystallography : Resolve crystal structures to confirm spatial arrangement (not directly shown in evidence but inferred from analogous compounds) .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Key Techniques :

- IR : Confirm C=O (1703 cm⁻¹), C=S (1228 cm⁻¹), and NH/OH stretches (3180–3523 cm⁻¹) .

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.45–7.65 ppm), trifluoromethyl groups (δ ~120–125 ppm for CF₃), and acetamide NH (δ ~10.15 ppm) .

- ESI-MS : Molecular ion peaks ([M+H]⁺) to verify molecular weight .

Advanced Research Questions

Q. How can reaction yields be optimized for the condensation step between 3-bromobenzaldehyde and 2-thioxothiazolidin-4-one?

- Methodology :

- Design of Experiments (DoE) : Vary temperature (80–120°C), solvent (acetic acid vs. ethanol), and catalyst load (1–2 eq. sodium acetate) to identify optimal conditions .

- Microwave-assisted synthesis : Reduce reaction time from hours to minutes while maintaining yields >90% .

Q. What strategies resolve conflicting solubility data in polar vs. non-polar solvents?

- Analysis :

- Conflicting Data : The compound may show poor solubility in water but moderate solubility in DMF or DMSO due to the trifluoromethyl group’s lipophilicity .

- Resolution : Perform Hansen solubility parameter calculations to predict compatible solvents. Use co-solvents (e.g., DMSO:water mixtures) for biological assays .

Q. How does the 3-bromo substitution on the benzylidene moiety influence biological activity compared to 4-fluoro analogs?

- Structure-Activity Relationship (SAR) :

- Hypoglycemic Activity : Bromine’s electron-withdrawing effect may enhance binding to PPAR-γ receptors compared to fluorine, as seen in related thiazolidinediones .

- Data Comparison : Compare IC₅₀ values from enzymatic assays (e.g., α-glucosidase inhibition) for bromo vs. fluoro derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.